Rotigotine D7 Hydrochloride CAS number 2070009-57-1
Rotigotine D7 Hydrochloride CAS number 2070009-57-1
Technical Whitepaper: Rotigotine-d7 Hydrochloride (CAS 2070009-57-1) Precision Bioanalysis and Pharmacokinetic Applications
Executive Summary
Rotigotine-d7 Hydrochloride (CAS 2070009-57-1) is the deuterated stable isotope-labeled isotopologue of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). Functioning as a critical Stable Isotope Labeled Internal Standard (SIL-IS) , this compound is engineered for use in quantitative LC-MS/MS bioanalysis. By mirroring the physicochemical properties of the parent drug while maintaining a distinct mass shift (+7 Da), Rotigotine-d7 enables precise correction for ionization suppression, matrix effects, and extraction variability in complex biological matrices like human plasma and cerebrospinal fluid.
Chemical Identity & Molecular Architecture
Rotigotine-d7 is distinguished by the incorporation of seven deuterium atoms on the propyl chain of the tertiary amine. This specific labeling strategy ensures high isotopic stability, avoiding the "scrambling" or back-exchange often seen with labels placed on acidic protons (e.g., hydroxyl or amine hydrogens).
Key Chemical Data:
-
Chemical Name: (6S)-6-[[1,1,2,2,3,3,3-heptadeuteriopropyl]-[2-(2-thienyl)ethyl]amino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride
-
CAS Number: 2070009-57-1
-
Molecular Formula: C₁₉H₁₈D₇NOS · HCl
-
Molecular Weight: ~358.98 g/mol (Salt form)
-
Isotopic Purity: ≥ 99% Deuterium enrichment
-
Solubility: Soluble in Methanol, DMSO, and Water (slightly).
Visualizing the Molecular Structure
The following diagram illustrates the structural connectivity of Rotigotine-d7, highlighting the deuterated propyl chain (D7-Propyl) and the core pharmacophores.
Figure 1: The propyl chain is the site of deuteration (green), providing a +7 Da mass shift while preserving the core interaction sites (blue/red).
The Bioanalytical Core: LC-MS/MS Methodology
The primary application of Rotigotine-d7 is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . In regulatory bioanalysis (FDA/EMA guidelines), the use of a SIL-IS is considered the gold standard because it co-elutes with the analyte, experiencing the exact same ionization environment.
Mechanistic Rationale
When analyzing plasma samples, phospholipids and other matrix components can suppress the ionization of Rotigotine in the electrospray source (ESI). An analog IS (like Lamotrigine) may elute at a different time and not compensate for this suppression. Rotigotine-d7 co-elutes but is mass-resolved, providing a perfect normalization factor.
Validated Experimental Protocol
Based on industry-standard workflows for Rotigotine quantification.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200–500 µL of plasma into a clean tube.
-
IS Addition: Spike with 20 µL of Rotigotine-d7 working solution (e.g., 100 ng/mL in MeOH).
-
Buffer: Add 50 µL of Ammonium Acetate (pH 9) to ensure the drug is in its non-ionized free-base form for extraction.
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) . Vortex for 5 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a fresh vial, evaporate to dryness under Nitrogen at 40°C, and reconstitute in Mobile Phase (e.g., 200 µL).
B. LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 (e.g., Phenomenex Gemini NX3, 3µm, 100 x 2.0 mm) |
| Mobile Phase A | 5 mM Ammonium Acetate (pH 5.[1]0) |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive Mode (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
C. MRM Transitions The fragmentation of Rotigotine typically yields a major product ion at m/z 147 (characteristic of the hydroxy-tetralin core). Since the D7 label is on the propyl chain (which is lost during this specific fragmentation), the product ion remains at m/z 147, but the precursor is shifted.
-
Rotigotine (Analyte): m/z 316.1 → 147.1
-
Rotigotine-d7 (IS): m/z 323.1 → 147.1
Workflow Visualization
Figure 2: The integrated bioanalytical workflow ensuring precise quantification.
Pharmacological Context
While Rotigotine-d7 is an analytical tool, understanding the parent drug's mechanism is vital for interpreting PK data. Rotigotine is a non-ergoline dopamine agonist with high affinity for the D3, D2, and D1 receptors.
Mechanism of Action:
-
Binding: Rotigotine binds to post-synaptic Dopamine D2/D3 receptors in the striatum.
-
Signaling: This activates G-protein coupled pathways (Gi/o), inhibiting adenylyl cyclase.
-
Effect: Modulation of ion channels and neuronal firing rates, restoring motor control in Parkinsonian states.
Pharmacokinetics (PK): Rotigotine is administered via transdermal patch to avoid first-pass metabolism. Bioanalysis must therefore be sensitive enough to detect low plasma concentrations (pg/mL to ng/mL range), necessitating the high sensitivity of the LC-MS/MS method described above.
Handling, Stability & Storage
To maintain the integrity of the deuterated standard, strict adherence to handling protocols is required.
-
Storage: Store solid powder at -20°C in a desiccator. The hydrochloride salt is hygroscopic; protect from moisture.
-
Solution Stability: Stock solutions (1 mg/mL in Methanol) are generally stable for 1 month at -20°C. Working solutions should be prepared fresh or verified weekly.
-
Light Sensitivity: Rotigotine is sensitive to oxidation and light. Use amber glassware for all stock and working solutions.
-
Safety: Treat as a potent dopamine agonist. Wear full PPE (gloves, lab coat, safety glasses) and handle in a fume hood to avoid inhalation of powder.
References
-
Mohamed, S., Riva, R., & Contin, M. (2017). Novel UHPLC‐MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease.[1] Biomedical Chromatography, 31(9). Retrieved from [Link]
-
Kim, T. E., et al. (2017). A Sensitive, Efficient, and Cost-Effective Method to Determine Rotigotine in Rat Plasma Using Liquid-Liquid Extraction (LLE) and LC-MRM.[2] Applied Biological Chemistry. Retrieved from [Link]
-
Elshoff, J. P., et al. (2012).[3] Steady-state plasma concentration profile of transdermal rotigotine: an integrated analysis of three, open-label, randomized, phase I multiple dose studies. Clinical Therapeutics, 34(4), 966-978. Retrieved from [Link]
Sources
- 1. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive, Efficient, and Cost-Effective Method to Determine Rotigotine in Rat Plasma Using Liquid-Liquid Extraction (LLE) and LC-MRM [accesson.kr]
- 3. Steady-state plasma concentration profile of transdermal rotigotine: an integrated analysis of three, open-label, randomized, phase I multiple dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
